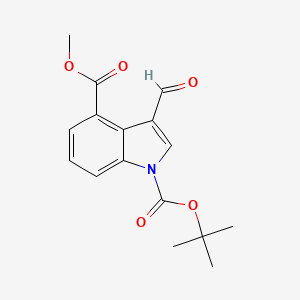

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate

説明

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate (C17H19NO5, theoretical molecular weight: 317.34 g/mol) is a multifunctional indole derivative featuring:

- A tert-butyl ester at the N1 position, providing steric bulk and hydrolytic stability.

- A methyl ester at the C4 position, contributing to solubility in organic solvents.

- A formyl group at the C3 position, enhancing electrophilicity for downstream reactions (e.g., nucleophilic additions or condensations).

特性

分子式 |

C16H17NO5 |

|---|---|

分子量 |

303.31 g/mol |

IUPAC名 |

1-O-tert-butyl 4-O-methyl 3-formylindole-1,4-dicarboxylate |

InChI |

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-10(9-18)13-11(14(19)21-4)6-5-7-12(13)17/h5-9H,1-4H3 |

InChIキー |

PRILDXUCZSYMRB-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of an indole derivative to introduce the formyl group at the 3-position. This is followed by esterification reactions to introduce the tert-butyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: 1-tert-Butyl 4-methyl 3-carboxy 1H-indole-1,4-dicarboxylate.

Reduction: 1-tert-Butyl 4-methyl 3-hydroxymethyl 1H-indole-1,4-dicarboxylate.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

科学的研究の応用

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and ester groups. These interactions can modulate biological pathways, leading to its observed biological activities .

類似化合物との比較

Indole-Based Dicarboxylates

The following table compares key indole derivatives with variations in substituent positions and functional groups:

Notes:

Piperidine and Piperazine Dicarboxylates

Key Contrasts :

- Indole vs. Piperidine/Piperazine : Indole derivatives exhibit aromaticity and planar geometry, favoring π-π stacking in drug-receptor interactions, while saturated heterocycles (piperidine/piperazine) offer conformational flexibility .

- Functional Group Impact : The formyl group in the target compound provides a reactive handle absent in piperidine/piperazine analogs, broadening its utility in multicomponent reactions .

Physicochemical Properties

- Solubility : Methyl esters (e.g., C4 in the target compound) improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to ethyl or benzyl esters .

- Thermal Stability : Differential scanning calorimetry (DSC) of analogs (e.g., CAS 220499-11-6) shows decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .

Pharmacological Potential

- Indole Core : The indole scaffold is prevalent in serotonin receptor modulators and kinase inhibitors. The formyl group could facilitate covalent binding to biological targets .

生物活性

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C15H17NO4

- CAS Number : 2385610-19-3

This indole derivative features a tert-butyl group, a formyl group, and two carboxylate functionalities, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-tert-butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate exhibit significant antimicrobial properties. A study highlighted that derivatives of indole-based compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.20 µg/mL |

| Compound B | E. coli | 1.56 µg/mL |

| 1-tert-butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate | TBD | TBD |

Antitumor Activity

Indole derivatives are also known for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines .

Case Study: Antitumor Effects

In a recent study, researchers evaluated the effect of indole derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

The biological activities of 1-tert-butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in target cells, leading to apoptosis.

- Interaction with DNA : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。